2,5-Dimethylphenylhydrazine hydrochloride
Overview
Description
2,5-Dimethylphenylhydrazine hydrochloride is an organic compound with the chemical formula C8H13ClN2. It is a colorless crystalline solid that is soluble in water, ethanol, and some organic solvents . This compound is widely used in organic synthesis as an important intermediate and can be used as a raw material for synthetic dyes, drugs, and pesticides .
Preparation Methods
There are several methods for the preparation of 2,5-Dimethylphenylhydrazine hydrochloride. A common synthesis method involves reacting 2,5-dimethylphenylhydrazine with hydrochloric acid at room temperature . The chemical equation for this reaction is:
C8H12N2+HCl→C8H12N2⋅HCl
The reaction is typically carried out under inert gas (nitrogen or argon) at temperatures between 2-8°C to ensure stability and prevent decomposition .
Chemical Reactions Analysis
2,5-Dimethylphenylhydrazine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding azo compounds.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: It can undergo substitution reactions with various electrophiles to form substituted phenylhydrazine derivatives.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like alkyl halides. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
2,5-Dimethylphenylhydrazine hydrochloride has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 2,5-Dimethylphenylhydrazine hydrochloride involves its interaction with various molecular targets and pathways. It can act as a nucleophile in substitution reactions, forming covalent bonds with electrophiles. It can also undergo oxidation and reduction reactions, leading to the formation of various reactive intermediates that can interact with biological molecules .
Comparison with Similar Compounds
2,5-Dimethylphenylhydrazine hydrochloride can be compared with other similar compounds, such as:
Phenylhydrazine: Unlike this compound, phenylhydrazine lacks the methyl groups on the phenyl ring, which can affect its reactivity and solubility.
2,4,6-Trichlorophenylhydrazine: This compound has chlorine atoms instead of methyl groups, which can significantly alter its chemical properties and reactivity.
2-Mesityl-2,5,6,7-tetrahydropyrrolo[2,1-c][1,2,4]triazol-4-ium chloride: This compound has a more complex structure and different functional groups, leading to different reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern on the phenyl ring, which can influence its reactivity and the types of reactions it can undergo .
Properties
IUPAC Name |
(2,5-dimethylphenyl)hydrazine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2.ClH/c1-6-3-4-7(2)8(5-6)10-9;/h3-5,10H,9H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMOFMSZLYCEIAF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90370103 | |
Record name | 2,5-Dimethylphenylhydrazine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90370103 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
56737-78-1 | |
Record name | Hydrazine, (2,5-dimethylphenyl)-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=56737-78-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,5-Dimethylphenylhydrazine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90370103 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,5-Dimethylphenylhydrazine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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